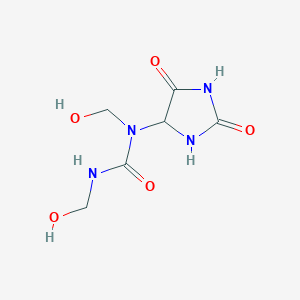

1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea

Description

1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea, commonly known as diazolidinyl urea (CAS No. 78491-02-8), is a synthetic preservative widely used in cosmetics and personal care products. Its molecular formula is C₈H₁₄N₄O₇ (molecular weight: 278.22 g/mol), featuring a central imidazolidinone ring substituted with hydroxymethyl groups and urea linkages . Key properties include:

Properties

CAS No. |

951626-21-4 |

|---|---|

Molecular Formula |

C6H10N4O5 |

Molecular Weight |

218.17 g/mol |

IUPAC Name |

1-(2,5-dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea |

InChI |

InChI=1S/C6H10N4O5/c11-1-7-6(15)10(2-12)3-4(13)9-5(14)8-3/h3,11-12H,1-2H2,(H,7,15)(H2,8,9,13,14) |

InChI Key |

NWTJKPIGLNSSTB-UHFFFAOYSA-N |

Canonical SMILES |

C(NC(=O)N(CO)C1C(=O)NC(=O)N1)O |

Origin of Product |

United States |

Preparation Methods

Formaldehyde-Based Hydroxymethylation

A common method involves the hydroxymethylation of imidazolidinone derivatives using formaldehyde or formaldehyde-releasing agents. This approach is supported by patent literature, which describes the use of formaldehyde donors and their controlled release to facilitate selective hydroxymethylation.

- Reacting imidazolidinone derivatives with formaldehyde under basic or neutral conditions.

- Using catalysts such as ammonium salts or acids to promote methylolation.

- Purification via crystallization or chromatography to isolate the hydroxymethylated product.

Condensation of Urea Derivatives with Imidazolidinones

Another route involves the condensation of urea derivatives, such as N,N'-methylenebis(5-methyloxazolidine), with imidazolidinone compounds. This process often employs:

- Heating the mixture in aqueous or organic solvents.

- Catalytic agents to facilitate the formation of the urea linkage.

- Control of pH to favor the desired condensation pathway.

Research outcomes indicate that such methods yield compounds with high purity, suitable for pharmaceutical and preservative applications.

Multi-Component Synthesis

Advanced synthesis strategies deploy multi-component reactions involving formaldehyde, urea, and imidazolidinone precursors, enabling the simultaneous formation of hydroxymethyl groups and imidazolidinone rings. These methods are optimized to reduce by-products and improve overall yield.

Specific Preparation Conditions and Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Formaldehyde concentration | 37-40% aqueous solution | Used as hydroxymethyl donor |

| Reaction temperature | 25-80°C | Elevated temperatures accelerate hydroxymethylation |

| pH | Neutral to slightly alkaline (7-9) | Promotes selective hydroxymethylation |

| Reaction time | 1-24 hours | Longer times favor complete conversion |

| Catalysts | Ammonium salts, acids, or bases | Facilitate methylolation and condensation |

Purification and Characterization

Post-synthesis, purification involves:

- Crystallization from suitable solvents such as ethanol or water.

- Chromatography techniques for high purity.

- Characterization via NMR, IR, and mass spectrometry to confirm structure and purity.

Research Outcomes and Data Tables

Yield and Purity Data

| Method | Reagents | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Formaldehyde hydroxymethylation | Formaldehyde, ammonium salts | 75-85 | >98 | Controlled pH and temperature critical |

| Urea condensation | Urea derivatives, imidazolidinone | 65-78 | >95 | Requires purification to remove unreacted starting materials |

Chemical Reactions Analysis

Hydrolysis and Controlled Formaldehyde Release

The compound undergoes hydrolysis in aqueous environments, releasing formaldehyde (HCHO) through a pH- and temperature-dependent mechanism . This reaction underpins its antimicrobial efficacy:

Key factors influencing release :

-

Temperature : Elevated temperatures accelerate hydrolysis (e.g., 60°C increases release 3-fold vs. 25°C) .

-

Matrix : Release varies by product type (e.g., higher in shampoos vs. toothpaste) .

Formaldehyde release kinetics (representative data):

| Matrix | Formaldehyde (μg/g) | Time (days) | Temperature |

|---|---|---|---|

| Shampoo | 146 | 48 | 25°C |

| Hand Cleanser | 162 | 48 | 25°C |

| Nail Polish | 32 | 48 | 25°C |

Data adapted from patch test studies .

Degradation Pathways and By-product Formation

Beyond hydrolysis, diazolidinyl urea degrades via:

-

Thermal decomposition : At >160°C, it breaks into:

-

Interaction with amines : Forms nitrosamines under nitrosating conditions (theoretical risk) .

Identified by-products :

| By-product | Source |

|---|---|

| (4-Hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea | Hydrolysis |

| 1-(3,4-Bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-1,3-bis-hydroxymethyl-urea | Thermal degradation |

Interaction with Cosmetic Formulation Components

Diazolidinyl urea reacts with formulation ingredients, altering stability and efficacy:

| Interaction Type | Effect | Example Compounds |

|---|---|---|

| Nucleophilic agents | Accelerated formaldehyde release | Ethanolamines, thiols |

| Oxidizing agents | Degradation to imidazolidinyl derivatives | Hydrogen peroxide |

| Metal ions | Chelation reduces antimicrobial activity | Zn²⁺, Fe³⁺ |

Cross-Reactivity in Sensitized Individuals

The compound shares structural motifs with other formaldehyde-releasing preservatives, leading to allergic cross-reactions:

| Related Compound | Cross-Reactivity Rate |

|---|---|

| Quaternium-15 | 68% |

| DMDM Hydantoin | 42% |

| Imidazolidinyl urea | 100% (self) |

Scientific Research Applications

Cosmetic Industry

Diazolidinyl urea is primarily used as an antimicrobial preservative in cosmetics, skin care products, shampoos, and conditioners . It can also be found in bubble baths, baby wipes, and household detergents . It functions by slowly releasing formaldehyde as it degrades, which acts as a bactericidal preservative .

Chemical Properties and Structure

The compound is created through a chemical reaction of allantoin and formaldehyde, using sodium hydroxide solution and heat, with subsequent neutralization using hydrochloric acid and evaporation . The molecular formula is C8H14N4O7 and has a molecular weight of 278.22 g/mol .

Key chemical identifiers include:

Safety Considerations

Diazolidinyl urea is a formaldehyde releaser, and formaldehyde is a known carcinogen . Some individuals may develop contact dermatitis from products containing this ingredient due to allergies . In 2005–2006, it was identified as the 14th-most-prevalent allergen in patch tests, with a prevalence of 3.7% .

Related Compounds

Diazolidinyl urea is chemically related to imidazolidinyl urea, which is used similarly . Commercial diazolidinyl urea consists of a mixture of different formaldehyde addition products, including polymers .

Mechanism of Action

The mechanism of action of 1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea involves the slow release of formaldehyde, which acts as an antimicrobial agent. Formaldehyde disrupts the cell membranes of microorganisms, leading to their death. The compound’s ability to release formaldehyde over time ensures prolonged antimicrobial activity .

Comparison with Similar Compounds

Imidazolidinyl Urea (Germall 115)

- Chemical Structure: Contains two imidazolidinone rings linked by a methylene group (1,1′-methylenebis[3-(3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl)urea]) .

- Molecular Weight : Higher (≈ 388 g/mol) than diazolidinyl urea.

- Efficacy : Broader antimicrobial spectrum but requires higher concentrations (0.2–0.5%) compared to diazolidinyl urea (0.1–0.3%) .

- Formaldehyde Release : Releases less formaldehyde over time, reducing sensitization risk .

Batesiin (1,3-Bis(2,5-dioxoimidazolidin-4-yl)urea)

- Chemical Structure: A bis-allantoin derivative with two imidazolidinone units linked by urea .

DMDM Hydantoin

- Structure : Hydantoin ring with hydroxymethyl and dimethyl groups.

- Function : Fast-acting formaldehyde releaser with pH-dependent efficacy.

- Regulatory Status : Restricted in the EU and Japan due to higher formaldehyde release rates compared to diazolidinyl urea .

Functional and Regulatory Comparison

Table 1: Key Properties of Diazolidinyl Urea and Analogues

Key Research Findings

- Preservative Efficacy : Diazolidinyl urea shows superior solubility (1000 g/L) compared to imidazolidinyl urea (≈500 g/L), enabling formulation flexibility .

- Allergenicity : Both diazolidinyl urea and imidazolidinyl urea are less allergenic than parabens but more so than sodium benzoate .

- Regulatory Trends : Diazolidinyl urea remains unlisted in hazardous chemical directories (e.g., China, USA) but faces scrutiny under biocidal product regulations (e.g., EU Biocidal Products Regulation) .

Biological Activity

1-(2,5-Dioxoimidazolidin-4-yl)-1,3-bis(hydroxymethyl)urea, commonly known as Diazolidinyl urea, is a compound widely utilized in cosmetic and pharmaceutical formulations due to its antimicrobial properties. Its ability to act as a preservative makes it particularly valuable in preventing microbial growth in various products. This article delves into the biological activity of Diazolidinyl urea, exploring its mechanisms of action, efficacy against different microorganisms, and potential applications.

- Molecular Formula : C8H14N4O7

- Molecular Weight : 278.219 g/mol

- CAS Number : 78491-02-8

- Purity : ≥95% .

Diazolidinyl urea functions primarily as a broad-spectrum antimicrobial preservative . It acts by releasing formaldehyde, which is toxic to bacteria and fungi. This mechanism disrupts cellular processes in microorganisms, leading to their death or inhibition of growth. The compound is particularly effective against gram-negative bacteria and is often combined with other preservatives like parabens to enhance its efficacy .

Table 1: Antimicrobial Activity of Diazolidinyl Urea

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Gram-positive bacteria | ||

| Staphylococcus aureus | 2000 µg/mL | 4000 µg/mL |

| Bacillus cereus | 16000 µg/mL | >16000 µg/mL |

| Gram-negative bacteria | ||

| Escherichia coli | 8000 µg/mL | >4000 µg/mL |

| Pseudomonas aeruginosa | 4000 µg/mL | >4000 µg/mL |

*Data compiled from various studies assessing the antimicrobial efficacy of Diazolidinyl urea against standard bacterial strains .

Case Studies

-

Skin Sensitization and Allergic Reactions

A study evaluated the allergenic potential of Diazolidinyl urea through patch testing on sensitized volunteers. The results indicated that while some individuals exhibited mild allergic reactions, the compound was generally well-tolerated at lower concentrations . This highlights the importance of concentration management in formulations containing this preservative. -

Effect on Human Skin Cells

Research investigating the effects of common cosmetic preservatives, including Diazolidinyl urea, on human skin cells demonstrated that it could influence cell viability and collagen secretion. The study found that while it had antimicrobial properties, its impact on skin cells varied based on concentration .

Efficacy Against Microbial Strains

Diazolidinyl urea has been shown to be particularly effective against various microbial strains commonly associated with cosmetic contamination:

- Bacillus cereus : High MIC values indicate strong resistance; however, effective at higher concentrations.

- Propionibacterium acnes : Notably inhibited at concentrations around 125 µg/mL, suggesting potential for acne treatment formulations .

Applications in Cosmetics and Pharmaceuticals

Due to its broad-spectrum antimicrobial activity, Diazolidinyl urea is extensively used in:

- Cosmetic Products : Including moisturizers, shampoos, and conditioners where it helps prevent microbial contamination.

- Pharmaceutical Preparations : Used as a preservative in topical analgesics and other formulations requiring extended shelf life .

Table 2: Common Applications of Diazolidinyl Urea

| Application Type | Examples |

|---|---|

| Cosmetic Products | Moisturizers, shampoos, conditioners |

| Pharmaceutical Preparations | Topical analgesics, creams |

| Household Products | Baby wipes, detergents |

Q & A

Q. What are the key structural features and characterization methods for this compound?

The compound features a central imidazolidinone ring substituted with hydroxymethyl and urea groups. Its molecular formula is C₈H₁₄N₄O₇ (molecular weight: 278.22 g/mol) . Characterization should include:

- Nuclear Magnetic Resonance (NMR) : To confirm hydroxymethyl (-CH₂OH) and urea (-NH-CO-NH-) functional groups.

- Mass Spectrometry (MS) : To verify molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS).

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and hydroxyl (-OH) bands .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as decomposition at 229.4°C may release hazardous vapors .

- Fire Safety : Employ water mist, dry powder, or CO₂ extinguishers; avoid water jets to prevent splashing .

- First Aid : For skin contact, rinse thoroughly with water; for inhalation, move to fresh air and seek medical attention .

Q. How is this compound typically synthesized, and what are critical reaction conditions?

While synthesis details are scarce in the provided evidence, the structure suggests a multi-step process involving:

- Urea-Imidazolidinone Condensation : Reacting imidazolidinone precursors with bis(hydroxymethyl)urea under controlled pH (~neutral) and temperature (20–50°C).

- Purification : Recrystallization from aqueous ethanol or size-exclusion chromatography to achieve >95% purity . Critical conditions include avoiding excessive heat to prevent premature decomposition .

Advanced Research Questions

Q. How does the compound’s thermal decomposition profile impact experimental design in high-temperature applications?

The compound undergoes exothermic decomposition at 229.4°C , necessitating:

- Thermogravimetric Analysis (TGA) : To determine decomposition kinetics and safe temperature thresholds.

- Differential Scanning Calorimetry (DSC) : To identify endothermic/exothermic transitions during heating. Experimental designs (e.g., polymer curing or biocidal formulations) must avoid exceeding 200°C to maintain stability .

Q. What analytical techniques are effective for detecting formaldehyde release in complex matrices?

As a formaldehyde-releasing agent , its degradation can be monitored via:

- High-Performance Liquid Chromatography (HPLC) : Paired with derivatization (e.g., using 2,4-dinitrophenylhydrazine) to quantify formaldehyde.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile formaldehyde detection in headspace samples.

- Colorimetric Assays (e.g., Nash reagent): For rapid, low-cost screening in aqueous solutions .

Q. How do environmental factors influence the stability and biocidal efficacy of this compound in aqueous formulations?

- pH Sensitivity : Hydroxymethyl groups may hydrolyze under acidic (pH < 4) or alkaline (pH > 9) conditions, reducing biocidal activity .

- Temperature : Storage at 2–8°C is recommended to prolong shelf life .

- Compatibility Studies : Test interactions with surfactants or solvents (e.g., ethanol) to avoid precipitation or reduced efficacy . Environmental risk assessments classify it as a UVCB (Unknown or Variable Composition) substance , requiring ecotoxicity studies under varied conditions .

Q. What regulatory considerations apply to this compound in academic research?

- EU Regulations : Listed under REACH but not subject to authorization/restriction .

- U.S. Regulations : Exempt from hazardous chemical lists but restricted to ≤0.1% in non-agricultural biocidal products .

- China : Included in the Existing Chemical Substance Inventory but unclassified as a workplace hazard . Researchers must consult regional guidelines for disposal and occupational exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.